![molecular formula C18H23N5O4 B286448 2-[(4-{4-nitrophenyl}-1-piperazinyl)methyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286448.png)
2-[(4-{4-nitrophenyl}-1-piperazinyl)methyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-{4-nitrophenyl}-1-piperazinyl)methyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of 2-[(4-{4-nitrophenyl}-1-piperazinyl)methyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. This compound has been shown to bind to specific receptors, including the serotonin and dopamine receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-{4-nitrophenyl}-1-piperazinyl)methyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can have a range of biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in gene expression, and modulation of various signaling pathways in the brain. These effects may contribute to the potential therapeutic benefits of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-{4-nitrophenyl}-1-piperazinyl)methyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione in lab experiments is its specificity for certain receptors in the brain. This may make it useful in studying the effects of drugs or other compounds on these receptors. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several future directions for research involving 2-[(4-{4-nitrophenyl}-1-piperazinyl)methyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione. One area of interest is the potential use of this compound in the treatment of neurological disorders such as depression and anxiety. Another direction for research is the development of new compounds based on the structure of 2-[(4-{4-nitrophenyl}-1-piperazinyl)methyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione, which may have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential uses in various research applications.
Synthesemethoden
The synthesis of 2-[(4-{4-nitrophenyl}-1-piperazinyl)methyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves the reaction of 4-nitrobenzylpiperazine with tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione in the presence of a suitable catalyst. The resulting compound has been characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-[(4-{4-nitrophenyl}-1-piperazinyl)methyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been studied for its potential use in various research applications, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have an affinity for certain receptors in the brain, which may make it useful in the study of neurological disorders such as depression and anxiety.
Eigenschaften
Molekularformel |
C18H23N5O4 |
---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
2-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C18H23N5O4/c24-17-16-3-1-2-8-21(16)18(25)22(17)13-19-9-11-20(12-10-19)14-4-6-15(7-5-14)23(26)27/h4-7,16H,1-3,8-13H2 |
InChI-Schlüssel |
RBPMCJHRNUABHO-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)C(=O)N(C2=O)CN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1CCN2C(C1)C(=O)N(C2=O)CN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.